5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime
Description
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, featuring an oxime group at the ketone position (C1) and a fluorine substituent at C3. The fluorine atom at C5 likely enhances electronic effects and metabolic stability compared to non-fluorinated analogs, though explicit data on this compound remain sparse.
Properties
IUPAC Name |
N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDTWMIGAQGOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydroxy-Substituted DHN Derivatives
- 4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one (cis-4-hydroxyscytalone): Exhibits nematocidal activity against Bursaphelenchus xylophilus with LD₅₀ values decreasing from 854 µg/mL (12 h exposure) to 206.1 µg/mL (36 h exposure). Activity correlates with hydroxylation patterns, where additional hydroxyl groups (e.g., at C3 or C8) enhance toxicity .
Methoxy-Substituted Oxime Derivatives
- 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-oxiran-2-yl methyl oxime: Synthesized in 67% yield, characterized by ¹H-NMR (δ 3.78 ppm for OCH₃). No bioactivity data were reported, but its synthetic accessibility highlights the versatility of DHN oximes for functionalization .
Nitro-Substituted DHN Derivatives
- 5-Nitro- and 7-Nitro-3,4-dihydronaphthalen-1(2H)-one : Synthesized via nitration reactions (20–55% yields). These compounds serve as intermediates for further functionalization, though biological data are absent .
Fluorinated DHN Derivatives
- E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one: A fluorinated chalcone-DHN hybrid synthesized via Claisen-Schmidt condensation.
Oxime-Specific Comparisons
Antibacterial Activity of Oxime Ethers
Q & A
Q. What are the key synthetic routes for preparing 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime?
The synthesis typically involves multi-step reactions, including halogenation of the naphthalene core, ketone formation, and subsequent oxime formation. For example, oxidation using potassium permanganate and reduction with lithium aluminum hydride are common steps in analogous naphthalenone syntheses. Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical for yield improvement .
Q. How can researchers determine the solubility and stability of this compound under laboratory conditions?
Solubility can be enhanced by heating the compound to 37°C in a solvent like DMSO, followed by sonication. Stability is influenced by storage conditions: short-term storage at -20°C (1 month) or long-term storage at -80°C (6 months), with protection from light and moisture . Analytical techniques like NMR (e.g., δ 0.84–5.46 ppm for related structures) and elemental analysis (e.g., C/H ratios) are used to confirm purity and degradation thresholds .
Q. What safety protocols are recommended for handling this compound?
Standard organic laboratory safety measures apply: use of PPE (gloves, goggles, lab coats), operation in a fume hood, and adherence to waste disposal guidelines. For compounds with fluorine substituents, ensure proper ventilation due to potential volatility. Safety Data Sheets (SDS) for structurally related compounds emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity and biological activity of this oxime derivative?
Enantiomeric purity significantly impacts biological interactions. For example, (R)- and (S)-enantiomers of analogous fluorinated tetrahydronaphthalenamines show divergent receptor-binding profiles. Chiral chromatography or asymmetric synthesis methods (e.g., chiral auxiliaries) are recommended to isolate enantiomers for activity studies .
Q. What advanced analytical techniques are suitable for characterizing its molecular structure and purity?
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond lengths/angles (e.g., mean C–C bond length = 0.003 Å in related oximes) .
- High-resolution NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish fluorinated positions and oxime tautomers .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C₁₀H₉FNO).
Q. How can researchers resolve contradictions in reactivity data caused by substituent effects?
Comparative studies with halogen-substituted analogs (e.g., Cl vs. F at the 5-position) are essential. For instance, fluorine’s electronegativity may reduce electron density at the oxime group, altering nucleophilicity. Controlled experiments under inert atmospheres (N₂/Ar) can isolate substituent-specific effects .
Q. What methodologies optimize reaction conditions for oxime functionalization?
Systematic screening of variables is required:
Q. How can computational modeling predict biological activity or metabolic pathways?
Density Functional Theory (DFT) calculations assess electron distribution at the oxime group, predicting sites for enzymatic oxidation. Molecular docking studies (e.g., using AutoDock Vina) model interactions with target enzymes, such as cytochrome P450 isoforms. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Methodological Guidelines
Designing experiments to study oxidative stability:
- Expose the compound to controlled O₂ levels and track degradation via HPLC.
- Compare stability against non-fluorinated analogs to isolate fluorine’s role .
Addressing low yields in oxime formation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
